molecular formula C17H32Cl2NPPd B15062630 Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane

Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane

Cat. No.: B15062630
M. Wt: 458.7 g/mol
InChI Key: BSBNOPSJJDHKCO-UHFFFAOYSA-L
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Description

Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane, also known as Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), is a chemical compound with the molecular formula C34H64Cl2N2P2Pd and a molecular weight of 740.16 g/mol. This compound is widely used in various fields, particularly in catalysis and organic synthesis, due to its unique properties and reactivity .

Preparation Methods

The synthesis of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane typically involves the reaction of palladium(II) chloride with dicyclohexyl(piperidin-1-yl)phosphane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .

Chemical Reactions Analysis

Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is known for its versatility in catalyzing various organic reactions. It is particularly effective in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. Common reagents used in these reactions include aryl halides, boronic acids, and alkynes. The major products formed from these reactions are often biaryl compounds, which are important intermediates in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various organic transformations, including cross-coupling reactions and C-H activation . In biology and medicine, it is employed in the synthesis of pharmaceutical intermediates and drugs . Additionally, it plays a significant role in the industrial production of fine chemicals and natural products .

Mechanism of Action

The mechanism of action of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane involves the coordination of the palladium center with the phosphine ligands, which facilitates the activation of substrates and the formation of carbon-carbon bonds . The palladium center acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate . The molecular targets and pathways involved in these reactions are primarily related to the formation and cleavage of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is unique compared to other palladium-based catalysts due to its high reactivity and selectivity in cross-coupling reactions. Similar compounds include Dichlorobis(triphenylphosphine)palladium(II) and Dichlorobis(diphenylphosphinoethane)palladium(II), which also serve as catalysts in similar reactions. this compound often exhibits higher efficiency and better performance in specific applications.

Properties

Molecular Formula

C17H32Cl2NPPd

Molecular Weight

458.7 g/mol

IUPAC Name

dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane

InChI

InChI=1S/C17H32NP.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h16-17H,1-15H2;2*1H;/q;;;+2/p-2

InChI Key

BSBNOPSJJDHKCO-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl

Origin of Product

United States

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